N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide

Description

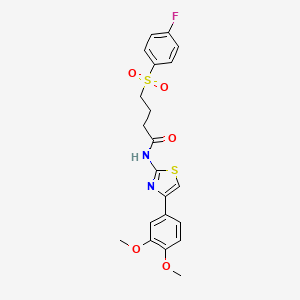

N-(4-(3,4-Dimethoxyphenyl)thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide is a synthetic small molecule featuring a thiazole core substituted with a 3,4-dimethoxyphenyl group at the 4-position. The thiazole is linked via an amide bond to a butanamide chain bearing a 4-fluorophenyl sulfonyl group at the terminal position.

Properties

IUPAC Name |

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-(4-fluorophenyl)sulfonylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN2O5S2/c1-28-18-10-5-14(12-19(18)29-2)17-13-30-21(23-17)24-20(25)4-3-11-31(26,27)16-8-6-15(22)7-9-16/h5-10,12-13H,3-4,11H2,1-2H3,(H,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWUYYYRCZLPKFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of a suitable precursor, such as 2-aminothiazole, with 3,4-dimethoxybenzaldehyde under acidic conditions. The resulting intermediate is then subjected to further reactions to introduce the fluorophenyl and sulfonyl butanamide groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Halogens, nitrating agents, sulfonating agents

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce sulfides.

Scientific Research Applications

N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide involves its interaction with specific molecular targets and pathways. The thiazole ring and fluorophenyl group may interact with enzymes or receptors, modulating their activity. The sulfonyl butanamide moiety could also play a role in the compound’s overall biological activity by influencing its solubility and stability.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Thiazole Ring

The target compound’s 3,4-dimethoxyphenyl-substituted thiazole distinguishes it from analogs like 4-((4-fluorophenyl)sulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)butanamide (), which features a benzo[d]thiazole ring with a 4-methyl group. Additionally, the 3,4-dimethoxy substitution enhances hydrogen-bonding capacity and solubility relative to methyl or halogenated analogs .

Table 1: Thiazole Substituent Comparisons

Sulfonyl Group Modifications

The 4-fluorophenyl sulfonyl group in the target compound contrasts with sulfonyl substituents in analogs such as N-(2-thiazolyl)-4-methylbenzenesulfonamide () and derivatives in (e.g., dichloro, dibromo, or dimethoxy substitutions). Fluorine’s electronegativity intensifies the sulfonyl group’s electron-withdrawing nature, which may enhance metabolic stability and influence intermolecular interactions compared to methyl or methoxy groups .

Table 2: Sulfonyl Group Comparisons

Amide Linker and Chain Flexibility

The butanamide linker in the target compound provides moderate chain length and flexibility, whereas analogs like N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((3,5-difluorophenyl)sulfonyl)piperidine-4-carboxamide () employ a piperidine-4-carboxamide scaffold.

Research Findings and Implications

- Spectroscopic Properties : IR and NMR data from and highlight that sulfonyl groups exhibit characteristic C=S (1243–1258 cm⁻¹) and S=O (1150–1200 cm⁻¹) stretches. The absence of C=O bands in triazole-thiones () contrasts with the target’s amide C=O, confirming structural differences .

- Yield Trends : Analogs with electron-withdrawing sulfonyl groups (e.g., 4-fluorophenyl, dichlorophenyl) often exhibit lower synthetic yields compared to electron-donating substituents (e.g., methoxy), as seen in (16–75% yields) .

Biological Activity

N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's biological activity, including its mechanisms, effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities, and is substituted with a 3,4-dimethoxyphenyl group and a fluorophenyl sulfonamide. This unique structure may contribute to its interaction with various biological targets.

While the precise mechanisms of action for N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide are still under investigation, it is hypothesized that the compound may act through the following pathways:

- Enzyme Inhibition : The sulfonamide moiety may inhibit specific enzymes involved in inflammatory processes or cancer progression.

- Receptor Modulation : The thiazole ring may interact with various receptors, altering their activity and downstream signaling pathways.

Anticancer Activity

Recent studies have indicated that compounds similar to N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide exhibit significant anticancer properties. For instance, thiazole derivatives have been shown to inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis .

Anti-inflammatory Effects

Thiazole derivatives are also noted for their anti-inflammatory properties. Research indicates that certain thiazole compounds can reduce pro-inflammatory cytokine production and inhibit pathways such as NF-kB and MAPK . This suggests that N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide may have potential applications in treating inflammatory diseases.

Study 1: Anticancer Effects

A study published in PLOS ONE investigated the effects of thiazole derivatives on melanoma cells. The results showed that these compounds could significantly reduce cell viability and induce apoptosis in B16F10 melanoma cells through the activation of caspase pathways .

Study 2: Anti-inflammatory Mechanisms

Another research effort focused on the anti-inflammatory effects of thiazole compounds. It was found that these compounds could inhibit the expression of COX-2 and iNOS in macrophages, leading to reduced production of inflammatory mediators .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Thiazole A | Thiazole ring with methyl groups | Anticancer, anti-inflammatory |

| Thiazole B | Thiazole ring with phenolic groups | Antioxidant, antimicrobial |

| N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide | Thiazole with dimethoxy and fluorophenyl substitutions | Potential anticancer and anti-inflammatory |

Q & A

Q. What are the standard synthetic routes and critical optimization parameters for synthesizing N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide?

The synthesis typically involves multi-step reactions starting from 3,4-dimethoxyphenyl-thiazole precursors and sulfonyl butanamide intermediates. A validated route includes:

- Step 1: Condensation of 3,4-dimethoxyphenyl-thiazol-2-amine with a sulfonyl chloride derivative under basic conditions (e.g., triethylamine in THF at 60°C for 3 hours) .

- Step 2: Purification via silica gel chromatography using gradients of ethyl acetate/hexane .

Key optimization parameters: - Temperature control: Reactions above 60°C may lead to side products (e.g., over-sulfonation).

- Solvent selection: Polar aprotic solvents (e.g., THF) enhance reactivity of intermediates.

- Catalyst use: Coupling agents like HATU improve amide bond formation efficiency .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirm substituent positions (e.g., methoxy groups at δ 3.8–4.0 ppm, fluorophenyl signals at δ 7.2–7.8 ppm) .

- Mass Spectrometry (MS): High-resolution ESI-MS validates molecular weight (expected ~480 g/mol) and fragmentation patterns.

- High-Performance Liquid Chromatography (HPLC): Purity assessment (>95%) using C18 columns with acetonitrile/water mobile phases .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities, and what challenges arise during refinement?

- Methodology: Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) determines bond lengths, angles, and torsional conformations. For example, the thiazole ring’s planarity and sulfonyl group orientation can be confirmed .

- Challenges:

- Validation: R-factor < 0.05 and CCDC deposition ensure reproducibility .

Q. How to design structure-activity relationship (SAR) studies to evaluate the impact of substituents on biological activity?

- Core modifications:

- Replace 3,4-dimethoxyphenyl with halogenated (e.g., 3,4-dichloro) or nitro groups to assess electronic effects .

- Modify the sulfonyl group to sulfonamide/sulfoxide for metabolic stability comparisons .

- Assay design:

- Enzyme inhibition: Test against dihydropteroate synthase (DHPS) using UV-Vis kinetics (λ = 340 nm, PABA substrate) .

- Cellular assays: IC50 determination in cancer cell lines (e.g., MCF-7) with MTT assays, controlling for cytotoxicity .

Q. How to resolve contradictions in reported biological activities (e.g., varying IC50 values across studies)?

- Methodological considerations:

- Purity verification: Re-analyze batches via HPLC and elemental analysis to exclude impurities .

- Assay standardization: Use identical buffer conditions (e.g., pH 7.4 PBS) and cell passage numbers.

- Meta-analysis: Compare datasets using tools like Prism for outlier detection and EC50 normalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.